Flagellin is primarily derived from motile bacteria, with notable examples including Salmonella, Escherichia coli, and Pseudomonas aeruginosa. In Salmonella, three genes encode flagellin: fliC, fljB, and flpA, which correspond to different flagellar antigen types. The classification of flagellin can be based on its genetic variants and structural features, which contribute to its immunogenic properties and interactions with host immune systems .
The synthesis of flagellin can be achieved through various methods, including:
Flagellin is typically composed of several domains that contribute to its structural integrity and function:
The molecular weight of flagellin varies by species but generally ranges around 30 kDa. Structural analyses using techniques such as X-ray crystallography and nuclear magnetic resonance have provided insights into its three-dimensional conformation, revealing how it interacts with immune receptors .
Flagellin undergoes several biochemical reactions during its life cycle:
Flagellin activates immune responses primarily through TLR5 recognition. Upon binding, it triggers a cascade of signaling events that lead to:
Flagellin has several applications in scientific research and biotechnology:
Flagellin, the primary structural protein of bacterial flagella, exhibits a conserved domain architecture across species. Its N-terminal (D0/D1) domains are universally preserved and essential for polymerization. These terminal regions (approximately 100 residues at the N-terminus and 50 residues at the C-terminus) form intertwined α-helical structures that create the inner core of the flagellar filament. This core maintains the structural integrity necessary for torque transmission during motility [1] [7]. Mutagenesis studies confirm that deletions in D0/D1 domains abolish filament assembly, underscoring their non-negotiable role in quaternary structure formation [2].
The central hypervariable domain (D2/D3) exhibits remarkable sequence and structural divergence. This solvent-exposed region varies in length (200–300 residues) and fold, enabling bacterial adaptation to specific environments. In E. coli, D3 adopts a β-folium fold that stabilizes the filament, while in Salmonella, it facilitates immune evasion through antigenic variation [7] [8]. AlphaFold structural predictions classify these outer domains into 682 distinct structural clusters, revealing unprecedented diversity beyond experimentally resolved structures [1] [4].
Protofilament assembly relies on conformational plasticity within D0/D1. Eleven flagellin monomers arrange into two parallel protofilaments: nine adopt an L-type conformation (left-handed helical twist), while two adopt an R-type conformation (right-handed twist). This asymmetry enables polymorphic supercoiling—a mechanical switch between left- and right-handed helical filaments critical for directional switching during bacterial motility. Cryo-EM structures confirm this mechanism is conserved from Salmonella to Geovibrio thiophilus [1] [6] [7].
Table 1: Structural Domains of Flagellin
Domain | Location | Length (residues) | Structural Features | Functional Role |
---|---|---|---|---|
D0 | N-terminal (1-100); C-terminal (C-terminus ~50) | ~150 total | α-helical, conserved | Filament core formation; torque transmission |
D1 | Adjacent to D0 | ~50-70 | α-helical, conserved | Polymerization interface |
D2/D3 | Central region | 200-300 | β-strand-rich, hypervariable | Immune recognition; adhesion; structural stability |
Flagellin biogenesis begins with cytosolic synthesis followed by FliS chaperone-mediated stabilization. In E. coli, FliS binds nascent flagellin monomers, preventing premature aggregation and degradation. This complex docks at the flagellar type III secretion system (T3SS), where unfolded flagellin is translocated through the hollow filament channel via ATP-dependent proton motive force [7].
Polymerization occurs at the distal filament tip under the control of the FliD cap complex. FliD oligomerizes into a pentameric "capping" structure that acts as a chaperone, facilitating spontaneous self-assembly of flagellin subunits into the growing filament. Cryo-ET studies reveal flagellin monomers transit through the 20 Å lumen in near-unfolded states, refolding upon contact with FliD [1] [7]. Mutations disrupting FliD cause uncontrolled flagellin leakage instead of filament elongation, highlighting its gatekeeper function.
Gram-negative flagellins (e.g., Salmonella, E. coli) typically possess extensive D2/D3 domains. Geovibrio thiophilus flagellin exemplifies extreme diversification, with D2–D5 outer domains forming a 240 Å-diameter filament—significantly wider than the 165–170 Å filaments of Cupriavidus gilardii. This expansion correlates with a highly negatively charged surface, potentially enabling mineral adhesion in aquatic sediments [1] [4]. Gram-positive flagellins (e.g., Bacillus) often lack extensive outer domains but retain D0/D1 conservation.
Flagellin expression is governed by genes like fliC (encoding the major flagellin) and fljB (encoding alternative flagellins in phase-variable species). In Salmonella enterica, the Hin recombinase inverts a 1-kb chromosomal segment containing the fljB promoter. The "ON" orientation permits fljB transcription while FljA represses fliC. The "OFF" orientation silences fljB and derepresses fliC [6]. This phase variation confers survival advantages: fliC-expressing Salmonella outcompetes fljB-expressing cells in splenic colonization during murine typhoid fever, despite equivalent epithelial invasion [6].
Table 2: Structural Clustering of Flagellin Outer Domains
Cluster ID | Representative Species | Fold Type | Prevalence | Experimentally Resolved? |
---|---|---|---|---|
#1 | Cupriavidus gilardii | β-sandwich dimer | 4.2% | Yes (cryo-EM) |
#2 | Pseudomonas aeruginosa | Ig-like | 12.1% | Yes (X-ray/cryo-EM) |
#27 | Stenotrophomonas maltophilia | Ig-like | 1.8% | Yes (cryo-EM) |
#41 | Geovibrio thiophilus | Multi-domain β-propeller | 0.7% | Yes (cryo-EM) |
#5 | Sinorhizobium meliloti | β-prism | 8.3% | Yes (X-ray) |
#20 | Burkholderia pseudomallei | β-barrel | 3.5% | Yes (cryo-EM) |
Data derived from AlphaFold predictions of 20,000+ flagellins [1] [4]
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